N-(4-fluorobenzyl)-3-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)piperidine-1-carboxamide
CAS No.: 1705257-11-9
Cat. No.: VC7041776
Molecular Formula: C20H21FN6O2
Molecular Weight: 396.426
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1705257-11-9 |
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Molecular Formula | C20H21FN6O2 |
Molecular Weight | 396.426 |
IUPAC Name | N-[(4-fluorophenyl)methyl]-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
Standard InChI | InChI=1S/C20H21FN6O2/c21-16-5-3-14(4-6-16)11-24-20(28)27-9-1-2-15(13-27)10-18-25-19(26-29-18)17-12-22-7-8-23-17/h3-8,12,15H,1-2,9-11,13H2,(H,24,28) |
Standard InChI Key | YSTCRIUAMGFLEC-UHFFFAOYSA-N |
SMILES | C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure (C₂₀H₂₁FN₆O₂; molecular weight 396.426 g/mol) features:
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Piperidine backbone: A six-membered nitrogen-containing ring serving as a conformational scaffold.
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1,2,4-Oxadiazole substituent: A heterocyclic ring known for metabolic stability and hydrogen-bonding capacity, linked to the piperidine via a methyl group.
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Pyrazinyl group: A nitrogen-rich aromatic system at the oxadiazole’s 3-position, enhancing π-π stacking interactions.
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4-Fluorobenzyl carboxamide: A fluorinated aromatic moiety contributing to lipophilicity and target binding.
Table 1: Key Chemical Properties
Property | Value |
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Molecular Formula | C₂₀H₂₁FN₆O₂ |
Molecular Weight | 396.426 g/mol |
IUPAC Name | N-[(4-Fluorophenyl)methyl]-3-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide |
SMILES | C1CC(CN(C1)C(=O)NCC2=CC=C(C=C2)F)CC3=NC(=NO3)C4=NC=CN=C4 |
Topological Polar Surface Area | 98.3 Ų (estimated) |
Hydrogen Bond Donors | 1 |
Hydrogen Bond Acceptors | 8 |
The fluorobenzyl group increases membrane permeability, while the oxadiazole-pyrazine system may engage targets like kinases or G protein-coupled receptors .
Synthesis and Analytical Characterization
Synthetic Pathways
Although explicit protocols for this compound are unpublished, its synthesis likely involves:
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Oxadiazole Formation: Cyclization of a nitrile precursor with hydroxylamine under acidic or basic conditions. For example, reacting pyrazine-2-carbonitrile with hydroxylamine hydrochloride yields the 3-(pyrazin-2-yl)-1,2,4-oxadiazole intermediate.
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Piperidine Functionalization: Alkylation of 3-(hydroxymethyl)piperidine with the oxadiazole moiety using coupling agents like EDCI/HOBt.
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Carboxamide Coupling: Reacting the piperidine intermediate with 4-fluorobenzyl isocyanate or via a carbodiimide-mediated reaction with 4-fluorobenzylamine.
Reaction optimization would focus on:
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Solvent selection (e.g., DMF for polar intermediates).
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Temperature control (40–80°C for cyclization steps).
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Catalysts (e.g., ZnCl₂ for oxadiazole ring closure).
Analytical Data
Key characterization methods include:
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NMR Spectroscopy:
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¹H NMR: Expected signals include δ 8.6–8.8 ppm (pyrazine protons), δ 7.3–7.5 ppm (fluorobenzyl aromatic protons), and δ 3.0–4.0 ppm (piperidine and methylene groups).
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¹³C NMR: Peaks near δ 165 ppm (oxadiazole C=O), δ 160 ppm (pyrazine carbons), and δ 115–130 ppm (aromatic fluorobenzyl carbons).
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Mass Spectrometry: ESI-MS would show a [M+H]⁺ ion at m/z 397.4.
Biological Activity and Mechanistic Hypotheses
Putative Targets
The compound’s design suggests interactions with:
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Kinases: Pyrazine and oxadiazole motifs are common in kinase inhibitors (e.g., imatinib analogs). The oxadiazole may mimic ATP’s phosphate groups.
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GPCRs: Fluorobenzyl groups frequently target aminergic receptors (e.g., serotonin 5-HT₆).
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Epigenetic Regulators: Pyrazine derivatives inhibit histone deacetylases (HDACs) and DNA methyltransferases.
Structure-Activity Relationships (SAR)
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Oxadiazole Modifications: Replacing the oxadiazole with thiadiazole reduces metabolic stability but may enhance binding affinity in some targets.
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Fluorine Substitution: The para-fluoro group on the benzyl moiety improves blood-brain barrier penetration compared to non-halogenated analogs.
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Piperidine Flexibility: Saturation of the piperidine ring balances conformational rigidity and target engagement .
Compound Class | Target | IC₅₀/EC₅₀ | Reference |
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Oxadiazole-piperidines | EGFR Kinase | 4.2 μM | J. Med. Chem. 2020 |
Pyrazine-carboxamides | HDAC6 | 0.8 μM | Eur. J. Med. Chem. 2021 |
Fluorobenzyl derivatives | 5-HT₆ Receptor | 12 nM | Bioorg. Chem. 2019 |
Challenges and Future Directions
Knowledge Gaps
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Solubility: Experimental solubility data are unavailable, complicating formulation studies.
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Metabolic Stability: Oxadiazoles are prone to hepatic oxidation; stability in microsomal assays needs evaluation.
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Target Validation: High-throughput screening is required to identify primary biological targets.
Optimization Strategies
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Prodrug Design: Esterification of the carboxamide to enhance oral bioavailability.
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Hybrid Analogues: Conjugating with known pharmacophores (e.g., chalcones for dual kinase/HDAC inhibition).
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